molecular formula C16H14Br2 B7798488 4,16-Dibromo[2.2]paracyclophane CAS No. 6662-18-6

4,16-Dibromo[2.2]paracyclophane

Cat. No. B7798488
CAS RN: 6662-18-6
M. Wt: 366.09 g/mol
InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It is an organic compound that belongs to the class of Aryl bromides . The CAS number for this compound is 96392-77-7 .


Synthesis Analysis

The synthesis of 4,16-Dibromo[2.2]paracyclophane involves using 4,16-Dibromo[2.2]paracyclophane (1), a pseudo-para isomer of dibromo[2.2]paracyclophane, as the key starting material to maintain the overall linearity of the backbone . Compound 1 is converted into 2 by using s-BuLi, followed by the addition of N,N-dimethylformamide (DMF) .


Molecular Structure Analysis

An x-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .


Physical And Chemical Properties Analysis

4,16-Dibromo[2.2]paracyclophane appears as a white form of crystals or powder or crystalline powder . It has a melting point between 245.0-252.0°C .

Scientific Research Applications

Biological Membrane Interactions

“4,16-Dibromo[2.2]paracyclophane” has been used in the synthesis of a three-dimensional conjugated oligoelectrolyte (COE) that interacts with biological membranes . This COE introduces more lipid disorder and a higher extent of membrane thinning compared to its linear analog . It also exhibits a higher MIC towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization . These findings suggest a new design of COEs as biocompatible cell permeabilizers .

Synthesis of Polymers

This compound is used as a monomer for the synthesis of polymers with valuable dielectric characteristics and high water vapor impermeability .

Development of Organic Light-Emitting Diodes (OLEDs)

The unique structural and electronic properties of [2.2]paracyclophanes, including “4,16-Dibromo[2.2]paracyclophane”, have made them a center of interest for chemists . They have been successfully exploited in materials science for the development of OLEDs .

Nonlinear Optical Materials

[2.2]Paracyclophanes have also been used in the development of nonlinear optical materials .

Biologically Active Microorganisms in Synthetic Polymer Matrix

Composite materials of biologically active microorganisms placed in a synthetic polymer matrix, also known as “living composites”, have been created using [2.2]paracyclophanes . These composites have been utilized for gold sequestration and bioremediation of nitrite .

Planar Chirality

The most fascinating property of the [2.2]paracyclophanes is probably their planar chirality . Since their rigid structure precludes any rotational motion of their aromatic rings, all mono-substituted [2.2]paracyclophanes are optically active compounds .

Mechanism of Action

Target of Action

The primary targets of 4,16-Dibromo[2It’s known that the compound is part of the [22]paracyclophane family , which are known for their unique structural and electronic properties . These properties make them interesting for both theoretical and practical purposes .

Mode of Action

The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily due to the pronounced steric strain of the molecules, which is manifested in their unusual stereochemistry . This strain results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .

Biochemical Pathways

The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that derivatives of [22]paracyclophane play a key role in the synthesis and reactivity of various compounds .

Result of Action

The result of the action of 4,16-Dibromo[2.2]paracyclophane is primarily seen in its influence on the structure and reactivity of other compounds. The steric strain and unusual stereochemistry of the molecule play a key role in these effects .

Action Environment

The action environment of 4,16-Dibromo[2.2]paracyclophane can influence its action, efficacy, and stability. For example, it has been suggested that the three-dimensionality of the [2.2]paracyclophane adduct could increase lipid disorder in biological membranes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it on skin or in eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The introduction of dimensionality to the conjugated segment of 4,16-Dibromo[2.2]paracyclophane is a structural variation that has yet to be considered . This could potentially lead to a better understanding of the reorganization of the membrane lipids and the overall perturbation of the bilayer . This suggests a new design of conjugated oligoelectrolytes as biocompatible cell permeabilizers .

properties

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAXRJHDMKTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985208
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,16-Dibromo[2.2]paracyclophane

CAS RN

6662-18-6, 23927-40-4
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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